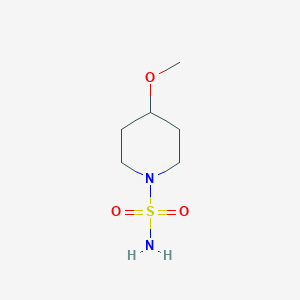
4-Methoxypiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypiperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position. Sulfonamides are widely recognized for their applications in medicinal chemistry, particularly as antibacterial agents .
Vorbereitungsmethoden
The synthesis of 4-Methoxypiperidine-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 4-methoxypiperidine with sulfonyl chlorides in the presence of a base. This method typically requires the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine . Industrial production methods often involve the use of more scalable and cost-effective processes, such as the reaction of 4-methoxypiperidine with sulfonyl chlorides under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
4-Methoxypiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methoxypiperidine-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxypiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition leads to the disruption of bacterial cell growth and replication. The methoxy group at the 4-position and the piperidine ring contribute to the compound’s binding affinity and specificity for its target enzyme .
Vergleich Mit ähnlichen Verbindungen
4-Methoxypiperidine-1-sulfonamide can be compared with other similar compounds, such as:
4-Methoxypiperidine: Lacks the sulfonamide group and thus has different chemical and biological properties.
Piperidine-1-sulfonamide: Lacks the methoxy group, which affects its binding affinity and specificity.
Sulfonamides: A broad class of compounds with varying substituents that influence their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds .
Eigenschaften
Molekularformel |
C6H14N2O3S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
4-methoxypiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI-Schlüssel |
GOQRKAPGOYCWBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
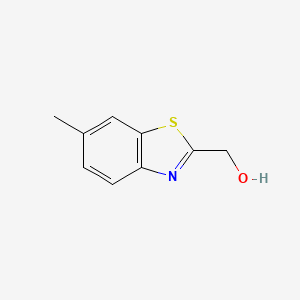
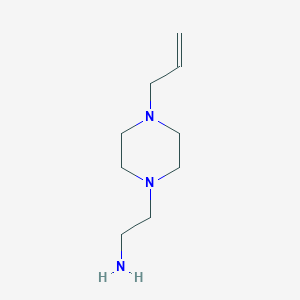
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)

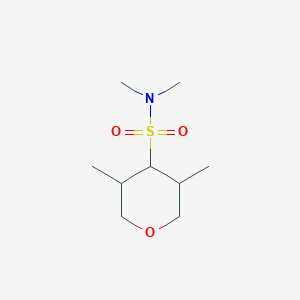
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
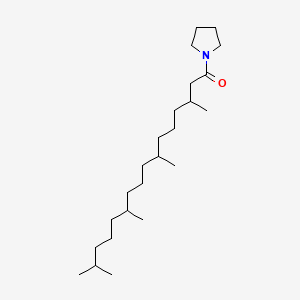
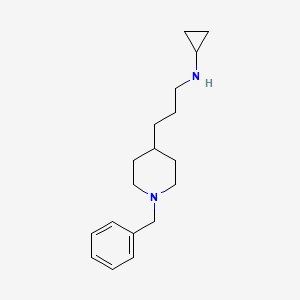
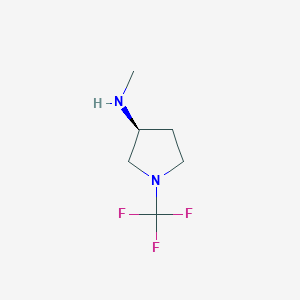
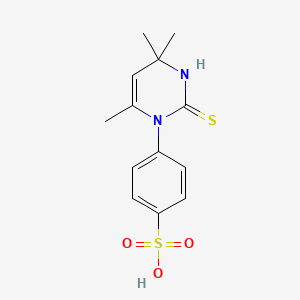
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
